molecular formula C20H13Cl2N3O2 B243794 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide

2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide

Cat. No. B243794
M. Wt: 398.2 g/mol
InChI Key: JRIKODGZBIMKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized by Bayer AG in 2001 and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 involves its ability to inhibit the activity of NF-κB. NF-κB is a transcription factor that plays a critical role in the regulation of inflammation, immune response, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins known as IκBs. Upon activation by various stimuli, such as pro-inflammatory cytokines or microbial products, IκBs are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.
2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 inhibits the activity of NF-κB by covalently modifying a cysteine residue in the active site of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBs. By inhibiting IKK, 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 prevents the activation of NF-κB and the subsequent production of pro-inflammatory cytokines and other NF-κB target genes.
Biochemical and Physiological Effects:
2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 has also been shown to have antioxidant, anti-angiogenic, and anti-fibrotic effects. 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 achieves these effects by targeting multiple signaling pathways involved in oxidative stress, angiogenesis, and fibrosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 for lab experiments is its specificity for NF-κB inhibition. Unlike other NF-κB inhibitors, such as aspirin or dexamethasone, 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 specifically targets the IKK complex and does not affect other signaling pathways. This allows for more precise and specific modulation of NF-κB activity in lab experiments.
However, one of the limitations of 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 is its potential toxicity and off-target effects. 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 has been shown to have cytotoxic effects on some cell types, and its off-target effects on other signaling pathways are not well understood. Therefore, caution should be taken when using 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 in lab experiments, and its effects should be carefully validated.

Future Directions

There are several future directions for the study of 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082. One direction is the development of more potent and selective inhibitors of NF-κB. Although 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 is a specific inhibitor of IKK, it has relatively low potency and requires high concentrations to achieve significant inhibition of NF-κB. Therefore, the development of more potent and selective inhibitors of NF-κB could lead to more effective therapies for various diseases.
Another direction is the investigation of the off-target effects of 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 on other signaling pathways. Although 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 is a specific inhibitor of IKK, it has been shown to affect other signaling pathways, such as the JAK/STAT pathway. Therefore, further investigation of the off-target effects of 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 could lead to a better understanding of its mechanism of action and potential therapeutic applications.
Finally, the investigation of the combination therapy of 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 with other drugs is another future direction. 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 has been shown to have synergistic effects with other drugs, such as chemotherapy drugs and proteasome inhibitors, in the treatment of cancer. Therefore, the investigation of the combination therapy of 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 with other drugs could lead to more effective therapies for various diseases.

Synthesis Methods

The synthesis of 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 5-chloro-1,3-benzoxazole-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-chlorotoluene to produce the key intermediate, 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide. This intermediate is then converted to the final product, 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082, through a series of reactions involving cyclization, chlorination, and amidation.

Scientific Research Applications

2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. One of the most well-studied applications is its anti-inflammatory properties. 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation. By inhibiting NF-κB, 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and thus alleviate inflammation.
In addition to its anti-inflammatory properties, 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 has also been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of various types of cancer, including breast, prostate, and pancreatic cancer. 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 achieves this by targeting multiple signaling pathways involved in cancer cell proliferation and survival.
2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 has also been studied for its anti-viral properties. It has been shown to inhibit the replication of various viruses, including HIV, hepatitis B virus, and herpes simplex virus. 2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide 11-7082 achieves this by targeting the viral protease and preventing the cleavage of viral proteins required for viral replication.

properties

Molecular Formula

C20H13Cl2N3O2

Molecular Weight

398.2 g/mol

IUPAC Name

2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H13Cl2N3O2/c1-11-4-5-12(20-25-16-10-13(21)6-7-17(16)27-20)9-15(11)24-19(26)14-3-2-8-23-18(14)22/h2-10H,1H3,(H,24,26)

InChI Key

JRIKODGZBIMKGJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=C(N=CC=C4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=C(N=CC=C4)Cl

Origin of Product

United States

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